2-[2-(Naphthalen-1-yl)propyl]cyclopentan-1-one
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Overview
Description
2-[2-(Naphthalen-1-yl)propyl]cyclopentan-1-one is an organic compound that belongs to the group of ketones and cycloalkanes. This compound is characterized by the presence of a naphthalene ring attached to a cyclopentanone moiety through a propyl chain. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Naphthalen-1-yl)propyl]cyclopentan-1-one can be achieved through a radical addition reaction. One common method involves the reaction of cyclopentanone with a naphthalene derivative under oxygen in acetic acid. Catalysts such as manganese(II) acetate and cobalt(II) acetate are used to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial process also includes purification steps such as distillation and recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Naphthalen-1-yl)propyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[2-(Naphthalen-1-yl)propyl]cyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 2-[2-(Naphthalen-1-yl)propyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Methyl-3-cyclohexen-1-yl)propyl]cyclopentanone: Known for its use as a fragrance (trade nameNectaryl).
1-Naphthalen-2-yl-propan-1-one: Another naphthalene derivative with different chemical properties.
Uniqueness
2-[2-(Naphthalen-1-yl)propyl]cyclopentan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a naphthalene ring and a cyclopentanone moiety makes it valuable in various research and industrial applications.
Properties
CAS No. |
115338-37-9 |
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Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-(2-naphthalen-1-ylpropyl)cyclopentan-1-one |
InChI |
InChI=1S/C18H20O/c1-13(12-15-8-5-11-18(15)19)16-10-4-7-14-6-2-3-9-17(14)16/h2-4,6-7,9-10,13,15H,5,8,11-12H2,1H3 |
InChI Key |
IGAQEZNXMIFXDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCC1=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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